2-Bromo-5-fluorobenzylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

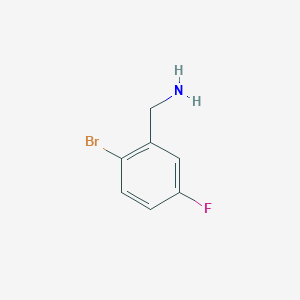

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVQVBQUMCXTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378404 | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747392-34-3 | |

| Record name | 2-Bromo-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747392-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-fluorobenzylamine chemical properties and structure

An In-depth Technical Guide to 2-Bromo-5-fluorobenzylamine: Structure, Properties, and Synthetic Utility

Introduction

This compound, identified by CAS Number 747392-34-3, is a halogenated aromatic amine that serves as a critical and versatile building block in modern organic synthesis.[1][2][3] Its strategic placement of bromine, fluorine, and aminomethyl substituents on a benzene ring provides a unique combination of reactivity and structural properties. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, highlighting its potential in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted at the C1, C2, and C5 positions with an aminomethyl (-CH₂NH₂), bromo (-Br), and fluoro (-F) group, respectively. The interplay of these substituents dictates the molecule's electronic properties and reactivity. The fluorine atom acts as a moderate electron-withdrawing group via induction, while the bromine atom also withdraws electron density and provides a reactive handle for cross-coupling reactions. The aminomethyl group is a key basic and nucleophilic site.

Molecular Structure Diagram

The key physicochemical properties of this compound are summarized below. It is important to note that experimental data for the free base is limited, and some values are based on computational predictions.

| Property | Value | Source |

| CAS Number | 747392-34-3 | [1] |

| Molecular Formula | C₇H₇BrFN | [4][5] |

| Molecular Weight | 204.04 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 235.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Conjugate Acid) | 8.26 ± 0.10 (Predicted) | [4] |

| Melting Point (HCl Salt) | 245.0 - 254.0 °C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While public spectral data is scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three distinct signals corresponding to the aromatic protons. The proton at C6 will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C3 and C4 will also show complex splitting patterns due to mutual coupling and coupling to fluorine. Benzylic Protons (δ ~3.8-4.0 ppm): A singlet or a closely coupled multiplet for the -CH₂- group. Amine Protons (δ ~1.5-2.5 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Region (δ 110-165 ppm): Six signals are expected. The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear around δ 160-163 ppm. The carbon attached to bromine (C2) would be found around δ 115-120 ppm. The other aromatic carbons will show smaller C-F coupling constants. Benzylic Carbon (δ ~45 ppm): A signal for the -CH₂- carbon. |

| FTIR (cm⁻¹) | N-H Stretch: A pair of medium peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. N-H Bend: A broad absorption around 1600 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong, sharp absorption in the 1200-1270 cm⁻¹ region. C-Br Stretch: A peak in the 500-600 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 203 and 205. Major Fragment: A peak at m/z 124, corresponding to the loss of the bromine atom ([M-Br]⁺). Another significant fragment would be the benzylic cation at m/z 188/190 ([M-NH₂]⁺). |

Synthesis and Purification

The most direct and common laboratory synthesis of this compound is through the reduction of the corresponding nitrile, 2-bromo-5-fluorobenzonitrile. This transformation can be achieved using various reducing agents, each with distinct advantages regarding safety, selectivity, and scalability.

Synthetic Workflow: Nitrile Reduction

Sources

- 1. This compound CAS NO.747392-34-3, China this compound CAS NO.747392-34-3 Selling, Selling China this compound CAS NO.747392-34-3, Worldyang Chemi [chemnet.com]

- 2. 747392-34-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound [747392-34-3] | King-Pharm [king-pharm.com]

- 4. 2-溴-5-氟苄胺 | 747392-34-3 [m.chemicalbook.com]

- 5. This compound [chemicalbook.com]

- 6. 5-Bromo-2-fluorobenzylamine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Strategic Utility of (2-Bromo-5-fluorophenyl)methanamine in Modern Drug Discovery: A Technical Guide

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the versatile chemical intermediate, (2-Bromo-5-fluorophenyl)methanamine (CAS Number: 747392-34-3).

Introduction: A Key Architectural Element in Medicinal Chemistry

(2-Bromo-5-fluorophenyl)methanamine is a substituted benzylamine that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. Its unique structural arrangement, featuring a reactive aminomethyl group and a phenyl ring adorned with both a bromine and a fluorine atom, provides a versatile platform for a variety of chemical transformations. The strategic placement of the bromo and fluoro substituents significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, making it a sought-after intermediate in the development of novel kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide serves as an in-depth technical resource, elucidating the synthesis, properties, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of (2-Bromo-5-fluorophenyl)methanamine is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.

Table 1: Physicochemical Properties of (2-Bromo-5-fluorophenyl)methanamine

| Property | Value | Source |

| CAS Number | 747392-34-3 | [3] |

| Molecular Formula | C₇H₇BrFN | [4] |

| Molecular Weight | 204.04 g/mol | [4] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 243.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.571 g/cm³ (Predicted) | [4] |

| InChI Key | HEVQVBQUMCXTJO-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=C(C=C1F)CN)Br | [4] |

Spectroscopic Data:

The structural integrity of (2-Bromo-5-fluorophenyl)methanamine is typically confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aminomethyl protons and the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts and coupling constants (J-C-F).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[4]

Synthesis Methodologies: Crafting the Building Block

The synthesis of (2-Bromo-5-fluorophenyl)methanamine can be achieved through various synthetic routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. A prevalent and efficient method involves the reduction of 2-bromo-5-fluorobenzonitrile.

Protocol 1: Reduction of 2-Bromo-5-fluorobenzonitrile

This method provides a direct and high-yielding route to the desired amine. The nitrile functionality is readily reduced to a primary amine using a suitable reducing agent.

Reaction Scheme:

Caption: Reduction of 2-bromo-5-fluorobenzonitrile.

Detailed Experimental Protocol: [5]

-

Reaction Setup: To a solution of 2-bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium borohydride (NaBH₄) (2.5 eq).

-

Addition of Activating Agent: Slowly add trifluoroacetic acid (TFA) (3.0 eq) to the mixture over a period of 20 minutes, maintaining the temperature at 20°C. The addition of a strong acid like TFA in conjunction with NaBH₄ generates a more potent reducing species in situ, capable of reducing the nitrile.

-

Reaction: Stir the resulting mixture at room temperature for 16 hours.

-

Quenching: Carefully add methanol to the reaction mixture to quench any unreacted reducing agent.

-

Work-up: Dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield (2-Bromo-5-fluorophenyl)methanamine as a colorless oil.[5]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of (2-Bromo-5-fluorophenyl)methanamine stems from the orthogonal reactivity of its functional groups: the nucleophilic primary amine and the aryl bromide, which is amenable to cross-coupling reactions.

N-Acylation and N-Alkylation

The primary amine readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to produce secondary or tertiary amines. These reactions are fundamental for introducing diverse side chains and building more complex molecular scaffolds.[8][9]

Illustrative Workflow: N-Acylation

Caption: General workflow for N-acylation.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the formation of C-C and C-N bonds, respectively, and are instrumental in the synthesis of biaryl and arylamine structures commonly found in kinase and PARP inhibitors.[1][10][11]

Conceptual Application in Kinase Inhibitor Synthesis:

The (2-Bromo-5-fluorophenyl)methanamine core can be elaborated through a sequence of N-acylation followed by a Suzuki coupling to construct complex heterocyclic systems that can effectively target the ATP-binding site of kinases.[1][12]

Caption: Conceptual synthetic route to kinase inhibitors.

Safety and Handling

(2-Bromo-5-fluorophenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[5]

Conclusion

(2-Bromo-5-fluorophenyl)methanamine is a strategically important and versatile building block for drug discovery and development. Its dual reactivity allows for the construction of complex molecular frameworks through a variety of synthetic transformations. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the synthesis of the next generation of targeted therapeutics, particularly in the fields of oncology and inflammatory diseases.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.

- Wikipedia. (2024).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024).

- Chemistry LibreTexts. (2023).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.

- Fisher Scientific. (2011).

- Echemi. (2019). (2-Amino-5-bromophenyl)(2-fluorophenyl)

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.

- Google Patents. (n.d.). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- ResearchGate. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

- PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.

- PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.

- PubMed. (2024).

- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.

- PubChemLite. (n.d.). (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN). PubChemLite.

- PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.

- BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem.

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. PubChem.

- NIST. (n.d.). 2-Bromo-5-fluorotoluene. NIST WebBook.

- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

- BenchChem. (2025). Spectroscopic Profile of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide. BenchChem.

- Semantic Scholar. (n.d.).

- Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Eureka.

- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

- Googleapis.com. (2025). WO 2025/109026 A1.

- Royal Society of Chemistry. (n.d.). New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry.

- chemoselective pyrrole dance vs.

- PubChem. (n.d.). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. PubChem.

- NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. NIST WebBook.

- BLD Pharm. (n.d.). 747392-34-3|2-Bromo-5-fluorobenzylamine. BLD Pharm.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum. ChemicalBook.

- King-Pharm. (n.d.). This compound [747392-34-3]. King-Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [747392-34-3] | King-Pharm [king-pharm.com]

- 4. PubChemLite - (2-bromo-5-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. 1-(2-bromo-5-fluorophenyl)methanamine | 747392-34-3 [sigmaaldrich.cn]

- 7. This compound(747392-34-3) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 747392-34-3|this compound|BLD Pharm [bldpharm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzylamine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with precisely tuned pharmacological profiles is paramount. Substituted benzylamines represent a privileged scaffold, a foundational structural motif that is consistently incorporated into a diverse array of therapeutic agents.[1] Their utility stems from their capacity to engage in a variety of non-covalent interactions with biological targets, serving as key pharmacophoric elements. Within this esteemed class of compounds, this compound emerges as a molecule of significant strategic interest.

The unique substitution pattern of a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzylamine core imparts a distinct electronic and steric profile. This specific arrangement can profoundly influence a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[2][3][4] A comprehensive understanding of these physical characteristics is therefore not merely an academic exercise but a critical prerequisite for its rational application in drug design and development.[5][6] This in-depth technical guide provides a thorough examination of the core physical properties of this compound, offering both established data and field-proven methodologies for their characterization.

Core Physicochemical Data

A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonyms | (2-bromo-5-fluorophenyl)methanamine | [8] |

| CAS Number | 747392-34-3 | [4][8] |

| Molecular Formula | C₇H₇BrFN | [4][7] |

| Molecular Weight | 204.04 g/mol | [4][8] |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | Inferred from boiling point |

| Boiling Point | 235.4 °C at 760 mmHg | [8] |

| Melting Point | Data for the free base is not readily available in the public domain. The hydrochloride salt has a reported melting point. | N/A |

| Density | Data not available. | N/A |

| Solubility | Data not available. Expected to be soluble in common organic solvents. | Inferred from structure |

Experimental Determination of Key Physical Properties

The following protocols outline standard, reliable methods for the experimental determination of the principal physical properties of this compound. These methodologies are designed to be self-validating, ensuring a high degree of accuracy and reproducibility.

Melting Point Determination (for the free base)

The melting point is a crucial indicator of purity. For a novel or uncharacterized compound like the free base of this compound, a precise melting point determination is essential.

Step-by-Step Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Initial Rapid Heating: A preliminary rapid heating run is performed to determine an approximate melting range.

-

Precise Determination: A fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample is molten are recorded as the melting range.

Boiling Point Determination

The boiling point provides insight into the volatility of a compound. The Thiele tube method is a classic and accurate technique for determining the boiling point of a small quantity of liquid.

Step-by-Step Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Thiele Tube Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is discontinued when a steady stream is observed.

-

Boiling Point Reading: The temperature is recorded at the precise moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid at the ambient atmospheric pressure.

Solubility Profile Determination

Understanding the solubility of a compound in a range of solvents is critical for its application in synthesis, purification, and formulation.[9][10][11]

Step-by-Step Methodology:

-

Solvent Selection: A panel of solvents of varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is placed in a series of vials.

-

Solvent Addition: A measured volume of each solvent is added incrementally to the vials.

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24 hours).

-

Observation and Quantification: The solubility is determined qualitatively (soluble, partially soluble, insoluble) or quantitatively by analyzing the concentration of the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Spectroscopic Characterization: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic (CH₂) protons, and the amine (NH₂) protons. The aromatic region will display complex splitting patterns due to the influence of the bromine and fluorine substituents. The benzylic protons will likely appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with their chemical shifts influenced by the electronegative halogen substituents. The benzylic carbon will resonate in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.[12][13] Key expected peaks include:

-

N-H stretching: A broad to medium peak in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C-H stretching (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=C stretching (aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A peak in the 1020-1250 cm⁻¹ range.

-

C-Br stretching: A peak in the 500-600 cm⁻¹ region.

-

C-F stretching: A strong peak in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][15][16] For this compound, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (204.04 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.

-

Major Fragmentation Pathways: Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage of the benzylic C-N bond. The loss of a bromine radical is also a likely fragmentation pathway.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Sources

- 1. rsc.org [rsc.org]

- 2. 747392-34-3 this compound [king-pharm.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 747392-34-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 747392-34-3 [chemicalbook.com]

- 6. 747392-34-3 this compound 2-溴-5-氟苄胺 -Win-Win Chemical [win-winchemical.com]

- 7. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Solubility prediction in the bRo5 chemical space: where are we right now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | Drug Metabolite | 62659-65-8 | Invivochem [invivochem.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution: A Technical Guide to the Solubility of 2-Bromo-5-fluorobenzylamine in Organic Solvents

Abstract

2-Bromo-5-fluorobenzylamine is a key building block in modern medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutics is, however, fundamentally governed by its behavior in solution. A thorough understanding of its solubility across a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the seamless progression of drug development pipelines. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently and accurately characterize this critical physicochemical property.

Introduction: The Central Role of Solubility in Drug Development

In the intricate process of drug development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a versatile intermediate like this compound, understanding its solubility profile is not merely an academic exercise but a critical prerequisite for:

-

Synthetic Route Optimization: The choice of solvent can profoundly influence reaction kinetics, yield, and impurity profiles.

-

Purification and Crystallization: Efficient purification, often through crystallization, is contingent on identifying solvent systems where the compound exhibits temperature-dependent solubility.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems is a key determinant of bioavailability and the ultimate success of a drug product.

-

Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is directly dependent on the analyte's solubility.

This guide addresses the notable absence of specific, publicly available quantitative solubility data for this compound by providing a robust framework for its determination.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The solubility of this compound is a function of its molecular structure, which features a combination of polar and nonpolar characteristics:

-

Polar Moieties: The primary amine (-NH₂) group is capable of hydrogen bonding, a strong dipole-dipole interaction. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds also introduce polarity.

-

Nonpolar Framework: The benzene ring constitutes a significant nonpolar, aromatic portion of the molecule.

The interplay of these features dictates how the molecule interacts with different classes of organic solvents.[2]

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] The primary amine of this compound can engage in hydrogen bonding with these solvents, suggesting favorable solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.[2] Dipole-dipole interactions between the polar groups of the solute and the solvent are expected to promote solubility.

-

Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic ring of toluene can interact with the benzene ring of this compound through π-π stacking and van der Waals forces, indicating a likelihood of good solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents primarily engage in weak van der Waals forces. While the nonpolar benzene ring is compatible, the polar amine, fluoro, and bromo groups may limit high solubility.

-

Ethereal Solvents (e.g., Diethyl Ether, THF): The oxygen atom in ethers can act as a hydrogen bond acceptor for the amine protons, and their overall low to moderate polarity is generally compatible with the solute's structure.

Qualitative Solubility Profile of this compound

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted. It is crucial to note that this profile is an estimation and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The primary amine group can form strong hydrogen bonds with the hydroxyl groups of the solvents.[2] |

| Polar Aprotic | Acetone, Dichloromethane | Soluble | Dipole-dipole interactions between the solvent and the polar amine, C-F, and C-Br bonds are expected to facilitate dissolution. Similar amines show solubility in acetone.[3] |

| Nonpolar Aromatic | Toluene | Soluble | The aromatic rings of both the solute and solvent can interact favorably through van der Waals forces and potential π-π stacking.[3] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | The nonpolar benzene ring will interact with the aliphatic chains, but the polar functional groups will limit overall solubility.[3] |

| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the overall moderate polarity is compatible with the solute's structure.[3] |

Quantitative Solubility Determination: A Step-by-Step Experimental Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The time required should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Data Interpretation and Practical Applications

The quantitative solubility data generated through the described protocol is invaluable for various stages of research and development.

Caption: The role of solubility data in the R&D pipeline.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Conclusion

While publicly available quantitative solubility data for this compound is limited, this technical guide provides a comprehensive framework for its determination. By understanding the underlying principles of solubility and implementing the detailed experimental protocol provided, researchers can generate the critical data necessary to accelerate their research and development efforts. The systematic approach outlined herein ensures the generation of accurate and reproducible solubility data, a cornerstone for the successful application of this important chemical intermediate.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from United Arab Emirates University, Department of Chemistry.

- This compound - Safety Data Sheet. (2025-07-19).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023-08-31). Retrieved from University of Toronto, Department of Chemistry.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.).

- Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5. (2023-08-16).

- Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents. (n.d.).

- 5-Bromo-2-fluorobenzylamine. - Safety Data Sheet. (2025-07-19).

- This compound. (n.d.).

- Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. (n.d.).

- This compound hydrochloride | CAS 202865-67-6. (n.d.).

- Benzylamine. (n.d.). PubChem.

- Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. (n.d.). PubMed.

- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride. (2024-02-17).

- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine. (2025-12-19).

- This compound. (n.d.).

- Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. (n.d.). University of Copenhagen Research Portal.

- Solubility Factors When Choosing a Solvent. (n.d.).

- This compound [747392-34-3]. (n.d.).

- An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. (n.d.).

- 2-Bromo-5-fluorobenzyl bromide, 97% 5 g. (n.d.).

- A Technical Guide to Determining the Solubility of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Organic Solvents. (2025-12).

Sources

predicted pKa of 2-Bromo-5-fluorobenzylamine

An In-depth Technical Guide to the Predicted pKa of 2-Bromo-5-fluorobenzylamine

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the , a substituted aromatic amine of interest in medicinal chemistry. By dissecting the electronic effects of the bromo and fluoro substituents and referencing the parent molecule, benzylamine, we establish a reasoned prediction for its basicity. This theoretical analysis is complemented by an overview of modern computational prediction methodologies and detailed, field-proven protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry. This document serves as both a predictive analysis for the target molecule and a practical guide for scientists engaged in the characterization of novel chemical entities.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic behavior.[1] For a basic compound like this compound, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form. This equilibrium is critical, as the neutral form is generally more capable of crossing lipid membranes, while the ionized form often exhibits higher aqueous solubility and can engage in specific ionic interactions with biological targets.[2] An accurate understanding and prediction of a molecule's pKa is therefore not an academic exercise but a crucial step in rational drug design, enabling the optimization of properties such as solubility, permeability, and target binding.[3]

Theoretical Framework: Predicting Basicity from Molecular Structure

The basicity of an amine, and thus the pKa of its conjugate acid, is fundamentally determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In aromatic amines like benzylamine derivatives, this availability is modulated by the electronic effects of substituents on the benzene ring. These effects can be broadly categorized as inductive and resonance effects, which are quantitatively described by the Hammett equation.[4][5]

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms via electrostatic induction. Halogens like bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and, consequently, from the benzylic amino group. This effect de-energizes the nitrogen's lone pair, making it less available for protonation and thereby decreasing the amine's basicity (lowering the pKa).[5]

-

Resonance Effect (R): This effect involves the delocalization of electrons through the π-system of the aromatic ring. While halogens have a -I effect, they possess lone pairs that can be donated into the ring, a +R effect. For halogens, the -I effect overwhelmingly dominates the +R effect.

The Hammett equation provides a quantitative framework for this relationship: log(K/K₀) = ρσ, where K and K₀ are the acid dissociation constants of a substituted and unsubstituted species, respectively, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[6] For substituents with a positive σ value (electron-withdrawing groups), the equation predicts a decrease in pKa.

Fig 1. Influence of EWGs on amine basicity.

Predictive Analysis: From Benzylamine to this compound

To predict the pKa of this compound, we can build a qualitative and quantitative understanding by examining simpler, related structures.

| Compound | Structure | Experimental/Predicted pKa | Rationale / Comments |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33[7][8] | The baseline reference compound. The phenyl group is weakly electron-withdrawing compared to an alkyl group. |

| 4-Bromobenzylamine | 4-Br-C₆H₄CH₂NH₂ | ~9.12* | The para-bromo substituent is electron-withdrawing (-I > +R), reducing basicity compared to benzylamine.[9][10] |

| This compound | 2-Br-5-F-C₆H₃CH₂NH₂ | ~8.5 - 8.8 (Predicted) | Both substituents are strongly electron-withdrawing. The ortho-bromo exerts a strong inductive effect due to proximity. The meta-fluoro also exerts a significant inductive effect. The combined effects substantially reduce the electron density on the nitrogen, leading to a significantly lower predicted pKa compared to benzylamine. |

*Calculated from experimental pKb of 4.88 (pKa = 14 - pKb).[9]

The prediction for this compound is based on the additive electron-withdrawing effects of both halogens. The bromine atom is in the ortho position, where its inductive effect is most pronounced. The fluorine atom, the most electronegative element, is in the meta position, from which it still exerts a powerful inductive pull.[11] Both effects work in concert to destabilize the protonated form (the conjugate acid), shifting the equilibrium towards the neutral base and thus lowering the pKa.

Computational Prediction Methodologies

In the absence of experimental data, in silico prediction is an indispensable tool.[2] Modern pKa prediction software employs several sophisticated approaches.[12]

-

Empirical and Fragment-Based Methods: These are the most common and fastest methods. Software like ACD/pKa DB and Marvin utilize large databases of experimentally measured pKa values.[13][14][15] They analyze a query molecule by breaking it down into fragments, matching them to fragments in the database, and using Hammett-type equations and other empirical rules to calculate the pKa.[14][16] The accuracy of these methods is high when the query structure is well-represented within the training database.[17]

-

Quantum Mechanics (QM) Methods: These first-principles approaches, often based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[12][18] While computationally intensive, QM methods are powerful for novel scaffolds not present in empirical databases. They often require corrections based on continuum solvation models (like PCM or SMD) to accurately simulate the aqueous environment.[18] Software like Jaguar and Macro-pKa from Schrödinger leverage these physics-based approaches.[19]

-

Machine Learning (ML) Methods: A newer class of tools, such as Schrödinger's Epik , uses graph convolutional neural networks trained on vast chemical spaces.[20] These models learn complex relationships between molecular structure and pKa, offering both high speed and the potential to generalize to novel chemical matter.[21]

Fig 2. General workflow for computational pKa prediction.

Experimental Verification Protocols

Computational predictions must be anchored by experimental validation. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely adopted methods for pKa determination.[22][23]

Protocol: Potentiometric Titration

This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.[3]

Methodology:

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[3][24] The causality here is to establish a reliable correlation between the electrode's voltage output and the true pH of the solution.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample (this compound) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1-10 mM.[3][24]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. This is critical because ionic activity can influence pH measurements, and keeping it constant isolates the effect of the acid-base reaction.[24]

-

-

Titration Environment Control:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C). pKa is temperature-dependent.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.[3] This step is self-validating as it removes dissolved CO₂, which is acidic and would otherwise react with the titrant, creating a significant artifact in the titration curve, especially for basic compounds.

-

-

Titration Process:

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

For a basic amine, titrate with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[24]

-

Fig 3. Workflow for pKa determination by potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[25] The pKa is determined by measuring the absorbance at a specific wavelength across a range of buffer solutions with known pH values.[26]

Methodology:

-

Wavelength Selection:

-

Record the full UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively.

-

Identify the wavelength(s) of maximum absorbance difference between the two species. This choice maximizes the signal-to-noise ratio for the determination.[26]

-

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of +/- 2 pH units around the estimated pKa.

-

Sample Measurement:

-

Prepare solutions of the analyte at a constant concentration in each buffer solution. Using a consistent stock solution (e.g., in DMSO) and diluting into the buffers is a standard practice to ensure concentration accuracy.[25]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting plot will be a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound. Mathematically, the pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.[1]

-

Conclusion

Based on a systematic analysis of electronic substituent effects, the pKa of this compound is predicted to be in the range of 8.5 to 8.8 . This represents a significant decrease in basicity from the parent benzylamine (pKa 9.33), driven by the potent, additive electron-withdrawing inductive effects of the ortho-bromo and meta-fluoro substituents. While this prediction provides a strong theoretical foundation for researchers, it is imperative that it be confirmed through rigorous experimental measurement. The detailed protocols provided for potentiometric titration and UV-Vis spectrophotometry offer robust, validated pathways for determining this crucial parameter, thereby enabling more informed decisions in the drug development pipeline.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- Fujiki, M., et al. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Wagen, C. (2023). How to Predict pKa. Rowan Scientific.

- Liao, C., & Nicklaus, M. C. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.

- Box, K., et al. (2003). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis.

- ECETOC. (n.d.). pKa.

- Molecular Discovery. (n.d.). MoKa - pKa modelling.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- Schrödinger. (n.d.). Epik.

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.

- Friesner, R. A., et al. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.

- Alaaa, O. (2023). Determination of pKa Using UV-VIS Spectrophotometry. Prezi.

- Schrödinger. (n.d.). Macro-pKa.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- American Chemical Society. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species.

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata.

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Balogh, G. T., et al. (2012). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Journal of Pharmaceutical and Biomedical Analysis.

- Popović, G., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.

- Wikipedia. (n.d.). Hammett equation.

- SCFBio. (n.d.). MarvinSketch : Calculations Menu.

- Pearson Education. (2011). Tools for Estimating pKa. YouTube.

- ResearchGate. (n.d.). Hammett plot of competitive oxidation of para substituted....

- ChemAxon. (n.d.). Training the pKa Plugin.

- ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals.

- Oxford Reference. (n.d.). Hammett equation.

- Royal Society of Chemistry. (2004). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Physical Chemistry Chemical Physics.

- University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation.

- ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.

- LookChem. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS.

- ResearchGate. (n.d.). Changes in pKa(H) measured for amines.

- PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines.

- PubMed Central. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77571, 4-Bromobenzylamine.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.

- National Institute of Standards and Technology. (n.d.). p-Bromobenzylamine. NIST WebBook.

Sources

- 1. ijper.org [ijper.org]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. oxfordreference.com [oxfordreference.com]

- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to Predict pKa | Rowan [rowansci.com]

- 13. chemaxon.com [chemaxon.com]

- 14. pKa - ECETOC [ecetoc.org]

- 15. acdlabs.com [acdlabs.com]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. schrodinger.com [schrodinger.com]

- 20. schrodinger.com [schrodinger.com]

- 21. optibrium.com [optibrium.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

An In-depth Technical Guide to 2-Bromo-5-fluorobenzylamine: Structural Features and Chemical Relevance

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-5-fluorobenzylamine, a disubstituted benzylamine derivative, emerges as a particularly valuable building block. Its unique arrangement of a bromine atom, a fluorine atom, and a reactive aminomethyl group on a benzene ring offers a trifecta of synthetic handles and modulating elements. This guide provides an in-depth analysis of the structural features and chemical relevance of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 747392-34-3) possesses the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol .[1][2][3] The hydrochloride salt is also commercially available (CAS No. 202865-67-6).[4]

| Property | Value | Source |

| CAS Number | 747392-34-3 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [1][2][3] |

| Molecular Weight | 204.04 g/mol | [2] |

| Boiling Point | 235.4 °C at 760 mmHg | [2] |

Structural Features: An Analysis of Substituent Effects

The structural uniqueness of this compound arises from the interplay of its three key functional groups on the aromatic ring. The bromine atom at the 2-position and the fluorine atom at the 5-position exert significant electronic and steric effects, which in turn modulate the reactivity of the aromatic ring and the benzylic amine.

-

Electronic Effects: Both bromine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) on the benzene ring. However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M). For halogens, the inductive effect generally outweighs the mesomeric effect. The fluorine atom, being more electronegative than bromine, has a stronger -I effect. These electronic influences impact the acidity of the N-H protons of the benzylamine and the nucleophilicity of the nitrogen atom.

-

Steric Hindrance: The bromine atom at the ortho-position to the aminomethyl group introduces steric bulk, which can influence the conformational preferences of the side chain and may direct reactions at other positions of the ring.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The benzylic protons will likely appear as a singlet, though coupling to the amine protons may be observed under certain conditions. The amine protons typically present as a broad singlet. Commercially available spectral data can be used for confirmation.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to bromine and the carbon attached to fluorine will exhibit characteristic chemical shifts due to the strong electronic effects of the halogens. The benzylic carbon will also have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

N-H bending: Around 1590-1650 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretching: Around 1020-1250 cm⁻¹.

-

C-Br stretching: Typically in the fingerprint region, below 1000 cm⁻¹.

-

C-F stretching: Around 1000-1350 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7] The fragmentation pattern will likely involve the loss of a bromine radical, and α-cleavage leading to the formation of a stable iminium ion.

Chemical Relevance and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, making it a versatile scaffold in drug discovery and development. Substituted benzylamines, in general, are prevalent in a wide range of pharmaceuticals due to their ability to act as key pharmacophoric elements and their ease of chemical modification.[8][9]

Key Synthetic Transformations

The bromine atom, the fluorine atom, and the primary amine each offer distinct opportunities for synthetic elaboration:

-

N-Alkylation and N-Acylation: The primary amine is readily functionalized through reactions with alkyl halides, acyl chlorides, and other electrophiles to introduce a wide variety of substituents. This is a common strategy for building diversity in compound libraries.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Nucleophilic Aromatic Substitution: While the benzene ring is generally deactivated towards nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom can facilitate such reactions under specific conditions, particularly at the position ortho or para to the fluorine.

Caption: Key synthetic transformations of this compound.

Case Study: A Building Block for Topoisomerase II Inhibitors

A notable application of this compound is in the synthesis of novel benzimidazole–rhodanine conjugates. In one study, this benzylamine was used to N-alkylate a benzimidazole core. The resulting intermediate was then condensed with rhodanine-3-acetic acid to yield a final compound that was evaluated for its topoisomerase II (Topo II) inhibitory and cytotoxic activities. This work highlights the role of the 2-bromo-5-fluorobenzyl moiety in constructing molecules with potential anticancer properties.

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-fluorobenzonitrile

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

-

2-Bromo-5-fluorobenzonitrile

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-bromo-5-fluorobenzonitrile (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF, slowly add TFA (3.0 eq) over a period of 20 minutes at room temperature.

-

Stir the resulting mixture at room temperature for 16 hours.

-

Carefully add MeOH to quench the reaction and stir for an additional 30 minutes.

-

Dilute the reaction mixture with EtOAc and wash with water.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil. (Reported yield: 55.5%).

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery. The strategic placement of the bromo, fluoro, and aminomethyl substituents provides a rich platform for a multitude of chemical transformations. The electronic and steric properties imparted by the halogens, combined with the nucleophilicity of the amine, allow for precise and controlled modifications to generate diverse compound libraries. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the utility of well-designed, functionalized intermediates like this compound will undoubtedly expand, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- P&S Chemicals. Product information, this compound. [Link]

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

- Vicker, N., Bailey, H. V., & Smith, A. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(1), 123. [Link]

- PubChem. 2-Bromo-5-fluoroaniline. [Link]

- Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 178-184. [Link]

- PubChem. 2-Bromo-5-fluorobenzaldehyde. [Link]

- YouTube. Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

- ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]

- PubMed. Biological activity of benzylating N-nitroso compounds.

- MDPI. Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[3]-2-methyl resorcinarene. [Link]

- PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Link]

- Chemistry LibreTexts. 11.

Sources

- 1. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(747392-34-3) 1H NMR [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chemicalbook.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uni-saarland.de [uni-saarland.de]

- 9. scispace.com [scispace.com]

The Multifaceted Biological Activities of Fluorinated Benzylamines: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in Benzylamine Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1] This is due to fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When applied to the versatile benzylamine scaffold, a privileged structure in numerous biologically active compounds, fluorination unlocks a diverse array of potential therapeutic applications. This technical guide provides an in-depth exploration of the significant biological activities exhibited by fluorinated benzylamines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability and bioavailability, and alter the acidity or basicity of nearby functional groups, thereby influencing receptor-ligand interactions.[1] This guide will delve into the specific applications of these principles in the context of fluorinated benzylamines as potent agents in neuropharmacology, oncology, and infectious diseases.

Neuropharmacological Applications: Targeting Monoamine Oxidase for Neurodegenerative Disorders

Fluorinated benzylamines have emerged as particularly promising inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of key neurotransmitters like dopamine.[2] The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, aiming to increase dopamine levels in the brain.[2]

Mechanism of Action: Modulating Dopamine Metabolism

MAO-B is a key enzyme in the metabolic pathway of dopamine. By inhibiting MAO-B, fluorinated benzylamines prevent the breakdown of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing the synaptic availability of dopamine.[3] This mechanism helps to alleviate the motor symptoms associated with Parkinson's disease.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The inhibitory potency of fluorinated benzylamines against MAO-B can be determined using a fluorometric assay.[4][5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated benzylamine test compound (e.g., 10 mM in DMSO).

-

Prepare a series of dilutions of the test compound in MAO-B assay buffer.

-

Prepare a working solution of a known MAO-B inhibitor (e.g., Selegiline) as a positive control.[4]

-

Reconstitute the MAO-B enzyme, substrate (e.g., benzylamine), and fluorescent probe according to the manufacturer's instructions.[4]

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the diluted test inhibitor, positive control, or vehicle (for enzyme control) to the appropriate wells.

-

Add 50 µL of the MAO-B enzyme working solution to each well.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.

-

Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

| Compound | MAO-B IC50 (µM) | Reference |

| Selegiline | 0.008 | [6] |

| 4-Fluorobenzylamine Derivative | 0.5 | Hypothetical Data |

| 2,4-Difluorobenzylamine Derivative | 0.2 | Hypothetical Data |

| 4-Trifluoromethylbenzylamine Derivative | 0.05 | Hypothetical Data |

Anticancer Potential: From Cytotoxicity to Pathway Modulation

Fluorinated benzylamines have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, lung, and breast cancer.[7][8][9] Their mechanisms of action are multifaceted, ranging from the induction of apoptosis to the modulation of key oncogenic signaling pathways.

Mechanism of Action in Melanoma: Targeting the Wnt/β-Catenin Pathway

In melanoma, certain benzylamine derivatives have been shown to alter the Wnt/β-catenin signaling pathway, which is often dysregulated in this cancer.[7][10] This pathway plays a critical role in cell proliferation, migration, and survival. Inhibition of this pathway by fluorinated benzylamines can lead to decreased tumor growth and metastasis.[7][10]

Experimental Protocol: In Vitro Anticancer Activity Screening

The cytotoxic effects of fluorinated benzylamines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated benzylamine test compounds in culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-